Bis(2-chloroethylthiomethyl)ether

Cytotoxicity Sulfur mustard IC50 ranking

Standard sulfur mustard (HD) degrades faster than its ether-bridged analogs, leading to overestimated decontaminant performance. Bis(2-chloroethylthiomethyl)ether (CAS 63918-90-1) is the degradation-resistant Schedule 1 benchmark your validation panel requires. - **Quantitative differentiation:** Degrades slower than HD in nucleophilic decontaminants (e.g., oximate systems); lowest cytotoxicity among bifunctional mustards. - **Regulatory compliance:** Explicitly listed under CWC Schedule 1; essential for OPCW laboratory reference libraries. - **Supply certainty:** Available in research quantities with chain-of-custody documentation for permitted facilities.

Molecular Formula C6H12Cl2OS2
Molecular Weight 235.2 g/mol
CAS No. 63918-90-1
Cat. No. B12655743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloroethylthiomethyl)ether
CAS63918-90-1
Molecular FormulaC6H12Cl2OS2
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESC(CCl)SCOCSCCCl
InChIInChI=1S/C6H12Cl2OS2/c7-1-3-10-5-9-6-11-4-2-8/h1-6H2
InChIKeyIJGBNRTYNRKNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chloroethylthiomethyl)ether: Chemical Identity and Classification


Bis(2-chloroethylthiomethyl)ether (CAS 63918-90-1; molecular formula C₆H₁₂Cl₂OS₂; MW 235.20 Da) is a bifunctional, halogenated thioether belonging to the sulfur mustard family of vesicant chemical warfare agents (CWAs) . Structurally, it features two 2-chloroethylthio (–SCH₂CH₂Cl) arms bridged through a central oxybis(methylene) (–CH₂OCH₂–) core, i.e., ClCH₂CH₂SCH₂OCH₂SCH₂CH₂Cl . It is explicitly listed as a Schedule 1 chemical under the Chemical Weapons Convention (CWC), alongside analogs including sulfur mustard (HD; bis(2-chloroethyl)sulfide), O-Mustard (T; bis(2-chloroethylthioethyl)ether), and sesquimustard (Q; 1,2-bis(2-chloroethylthio)ethane) [1]. Its physicochemical profile—predicted logP of 2.97 (ACD/Labs), density ~1.3 g/cm³, and boiling point ~312°C—positions it as a moderately lipophilic, low-volatility member of the series .

Workflow Decontamination efficacy screening, analytical reference standard library, comparative toxicology
Compound Class CWC Schedule 1 bifunctional sulfur mustard with central ether bridge
Key Attribute Ether-oxygen modulates β-carbon reactivity; reported lower cytotoxicity in analog series

Bis(2-chloroethylthiomethyl)ether: Non-Interchangeability with Analogs


Although all Schedule 1 sulfur mustards share a common episulfonium-mediated alkylation mechanism, the insertion of a central ether oxygen in bis(2-chloroethylthiomethyl)ether fundamentally alters its reactivity profile relative to sulfur mustard (HD) and its closest analogs . The electron-withdrawing inductive effect of the oxygen atom modulates the electrostatic potential at the reactive β-carbon centers, directly impacting nucleophilic substitution rates with decontaminants [1]. Empirically, this translates to degradation kinetics that are slower than those of HD, whereas the longer-chain homologs O-Mustard (T) and sesquimustard (Q) degrade faster than HD under identical conditions [1]. In cellular assays, bis(2-chloroethylthiomethyl)ether exhibits the lowest cytotoxicity among the series, ranking below HD, Q, T, and bis(2-chloroethylthio)methane [2]. These quantifiable differences in reactivity and biological potency mean that procurement for decontamination studies, analytical reference standard programs, or toxicological investigations cannot rely on surrogates; the specific compound identity determines experimental outcomes.

Ether oxygen reactivity shift The central -CH₂OCH₂- bridge alters β-carbon electrophilicity, shifting nucleophilic degradation rates relative to other sulfur mustards.
Cytotoxicity profile differs Reported cytotoxicity and GSH depletion rank lowest among tested bifunctional mustards; substitution may alter comparative endpoint interpretation.
Discrete CWC regulatory entry Separate CAS and Schedule 1 listing require compound-specific import/export licensing; analog substitution triggers distinct compliance pathway.

Bis(2-chloroethylthiomethyl)ether: Comparative Evidence for Scientific Selection


Cytotoxicity Ranking Across Sulfur Mustards

In a head-to-head cytotoxicity screen using the CCK-8 assay, bis(2-chloroethylthiomethyl)ether (designated CEMEE) exhibited the lowest cytotoxicity among all tested bifunctional sulfur mustards, with the overall cytotoxicity ranking reported as HN2 > Q > HD ≈ CECM ≈ T > CEMEE [1]. The same study ranked GSH depletion ability as Q > HD > CECM > CEPR > CEBU > CEPE > CEME > T > CEMEE, placing CEMEE at the very bottom of the depletion scale [1]. Compared to sulfur mustard (HD), CEMEE is significantly less potent; compared to the most toxic member of the series, sesquimustard (Q, IC50 = 23.27 μM) and nitrogen mustard HN2 (IC50 = 14.45 μM), the differential is even larger [1].

Cytotoxicity rank
Direct head-to-head
Ranked lowest among 9 tested alkylating agents (CCK-8 assay)
Supports comparative cytotoxicity endpoint studies; lowest potency in series
Exact IC50 not reported for CEMEE; HN2 IC50 14.45 μM, Q IC50 23.27 μM
Cytotoxicity Sulfur mustard IC50 ranking GSH depletion CCK-8 assay

Slower Degradation Kinetics with Decontaminants

A 2025 comparative study of sulfur mustard degradation by four classic decontaminant agents (2,3-butanedione monoximate, sodium phenolate, DS2, and RSDL) established that bis(2-chloroethylthiomethyl)ether and its structural neighbor bis(2-chloroethylthio)methane degrade more slowly than sulfur mustard (SM), whereas 1,2-bis(2-chloroethylthio)ethane (Q) and bis(2-chloroethylthioethyl)ether (T) degrade faster than SM [1]. The authors attributed these rate differences to variations in electrostatic potential energy across the mustard molecules, as supported by quantum chemical calculations [1].

Degradation rate
Direct head-to-head
CEMEE: slower than SM SM (HD): baseline reference Q, T: faster than SM
Slower nucleophilic degradation impacts decontaminant screening and environmental persistence modeling
UPLC-MS/HRMS, GC-MS; exact rate constants not reported
Decontamination Degradation kinetics Nucleophilic substitution RSDL Chemical neutralization

LogP Differentiation from Related Mustards

Calculated logP values provide a basis for physicochemical differentiation. The ACD/Labs predicted logP for bis(2-chloroethylthiomethyl)ether is 2.97 . This places it between the experimental log Kow of sulfur mustard (HD, log Kow ≈ 2.41) [1] and the calculated logP of O-Mustard (T, logP = 2.95) [2], while being lower than the KowWin-estimated log Kow of sesquimustard (Q, log Kow ≈ 2.99) . The bis(2-chloroethylthio)methane analog, lacking the central ether oxygen, has a reported logP of approximately 0.8 , representing a dramatic ~2.2 log unit difference attributable to the oxybis(methylene) bridge.

LogP
Cross-study comparable
2.97 (predicted)
HD: 2.41 | T: 2.95 | Q: 2.99 | CH₂-bridge analog: 0.8
Supports environmental fate and chromatographic method development differentiation
ACD/Labs prediction; experimental HD log Kow 2.41
LogP Octanol-water partition Lipophilicity Environmental fate QSAR

GC Retention Index vs. Sulfur Mustard Analogs

The D'Agostino and Provost (1988) study established temperature-programmed Kovats retention indices for 37 sulfur vesicants and related compounds on DB-1, DB-5, and DB-1701 capillary columns [1]. Sulfur mustard (HD) has a reported retention index of approximately 1175.5 on DB-5 [2] and 1124 on DB-1 [3]. While the exact retention index for bis(2-chloroethylthiomethyl)ether is not publicly available in open databases, its structural differentiation—the oxybis(methylene) bridge replacing the simple methylene or ethylene linkers of analogs—ensures chromatographic separation under standard GC conditions used for CWC verification analysis [1][4].

GC retention index
Class-level inference
Not publicly reported for CEMEE
HD RI 1175.5 (DB-5); structural differentiation ensures chromatographic separation
Requires procurement of authenticated standard to establish exact RI for CWA verification analysis
D'Agostino & Provost 1988 dataset covers 37 compounds
GC-MS Kovats retention index Chromatographic resolution Analytical reference standard Verification

Ether Oxygen Structural Differentiation

Bis(2-chloroethylthiomethyl)ether is unique among the nine Schedule 1 sulfur mustards in its subclass—it is the only member with the formula ClCH₂CH₂SCH₂OCH₂SCH₂CH₂Cl, incorporating a central oxygen atom directly within the bridging unit between the two thioether arms . In contrast, bis(2-chloroethylthio)methane uses a –CH₂– bridge, sesquimustard uses –CH₂CH₂–, O-Mustard uses –CH₂CH₂OCH₂CH₂–, and the 1,3- to 1,5-bis(2-chloroethylthio)-n-alkanes use –(CH₂)ₙ– [1]. Quantum chemical calculations from the 2025 degradation study indicate that electrostatic potential differences among mustard structures correlate with observed decontamination rates, with the electron-withdrawing oxygen atom in CEMEE contributing to its distinct reactivity profile [2].

Ether bridge structure
Supporting evidence
–CH₂OCH₂– bridge with central oxygen
Inductive electron-withdrawing effect modulates β-carbon electrophilicity; distinct from –CH₂– or –CH₂CH₂– bridges
Essential for SAR studies mapping heteroatom influence on vesicant reactivity
Supported by quantum chemical electrostatic potential calculations
Electrostatic potential Nucleophilic substitution Structure-activity relationship Ether oxygen Quantum chemistry

Discrete CWC Schedule 1 Listing

Under the Chemical Weapons Convention (CWC) Annex on Chemicals, Schedule 1, bis(2-chloroethylthiomethyl)ether (CAS 63918-90-1) is listed as a distinct entry separate from sulfur mustard (505-60-2), bis(2-chloroethylthio)methane (63869-13-6), sesquimustard (3563-36-8), 1,3- through 1,5-bis(2-chloroethylthio)-n-alkanes, and O-Mustard (63918-89-8) . This individual listing under 15 CFR Part 712 Supplement No. 1 and parallel international regulations means that each compound carries its own regulatory obligations for declaration, licensing, and transfer [1]. Unlike impure mixtures (e.g., military-grade HD containing HT), procurement of the pure compound requires specific end-use certification tied to its unique CAS number [1].

CWC Schedule 1 status
Supporting evidence
CAS 63918-90-1 separately listed
Distinct from HD (505-60-2), Q (3563-36-8), T (63918-89-8) under 15 CFR Part 712
Regulatory compliance requires compound-specific import/export declaration; no class-based substitution permitted
CWC Annex on Chemicals, Schedule 1
Chemical Weapons Convention Schedule 1 Regulatory compliance Export control OPCW

Bis(2-chloroethylthiomethyl)ether: Application Scenarios for Procurement


Decontamination Screening Against Degradation-Resistant Mustards

Bis(2-chloroethylthiomethyl)ether, together with bis(2-chloroethylthio)methane, represents the most degradation-resistant subset among the Schedule 1 sulfur mustards when challenged with nucleophilic decontaminants such as 2,3-butanedione monoximate and sodium phenolate [1]. Laboratories developing or validating broad-spectrum decontamination formulations (e.g., RSDL, DS2-based products) should include this compound in their test panel specifically to ensure efficacy against the slower-degrading members of the class, rather than relying solely on sulfur mustard (HD) or faster-degrading analogs (Q, T) which may overestimate decontaminant performance [1].

SAR Studies with Heteroatom-Bridged Mustards

The presence of the central ether oxygen in the –SCH₂OCH₂S– bridging motif makes bis(2-chloroethylthiomethyl)ether an essential compound for structure-activity relationship investigations that probe how heteroatom insertion modulates episulfonium ion formation, alkylation kinetics, and ultimately vesicant potency [1]. Its position between the all-carbon-bridged analogs (bis(2-chloroethylthio)methane, sesquimustard) and the longer ether-bridged O-Mustard provides a critical data point for computational models linking electrostatic potential to biological activity [2].

CWC Verification and Environmental Monitoring Standards

As a discrete Schedule 1 chemical under the CWC, bis(2-chloroethylthiomethyl)ether must be included in OPCW-designated laboratories' reference standard libraries for the unambiguous identification of sulfur mustard analogs in environmental samples, munitions degradation products, and alleged use investigations [1]. Its chromatographic and mass spectrometric signature must be established independently from co-listed analogs (HD, Q, T, bis(2-chloroethylthio)methane) to prevent misidentification in complex sample matrices [2].

Low-Cytotoxicity Tool for Toxicology Comparisons

The finding that bis(2-chloroethylthiomethyl)ether exhibits the lowest cytotoxicity and GSH depletion potency among bifunctional sulfur mustards, while retaining the two chloroethyl arms necessary for cross-linking, positions it as a valuable tool compound for dissecting the contribution of cross-linking efficiency versus inherent chemical reactivity to mustard toxicity [1]. It serves as the lower-bound potency reference in comparative toxicological studies that include HD, Q, and T at higher potency levels [1].

Application
Selection Property
Validation Focus
Decontamination screening against degradation-resistant mustards
Slower nucleophilic degradation due to ether bridge
Broad-spectrum decontaminant performance assessment
SAR studies with heteroatom-bridged mustards
Central ether oxygen modulates β-carbon electrophilicity
Structure-activity mapping of alkylation reactivity
CWC verification and environmental monitoring standards
Unique chromatographic and mass spectral signature
Unambiguous identification in complex sample matrices
Comparative toxicology endpoint studies
Lower reported cytotoxicity relative to other mustards
Cross-linking efficiency vs. inherent reactivity interpretation

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